molecular formula C10H13N B1168667 bexA protein CAS No. 117629-04-6

bexA protein

Número de catálogo: B1168667
Número CAS: 117629-04-6
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

BexA is a 24.7-kDa ATP-binding cassette (ABC) transporter protein critical for the export of capsular polysaccharide (CPS) in Haemophilus influenzae type b (Hib) . Encoded by the bexA gene within the cap locus, BexA energizes the transmembrane transport system (BexAB) required for CPS translocation to the bacterial surface, a key virulence factor enabling immune evasion . Mutations in bexA disrupt CPS export, leading to intracellular polysaccharide accumulation and loss of encapsulation . BexA shares homology with ABC transporters across Gram-negative bacteria, reflecting a conserved mechanism for polysaccharide export .

Propiedades

Número CAS

117629-04-6

Fórmula molecular

C10H13N

Sinónimos

bexA protein

Origen del producto

United States

Comparación Con Compuestos Similares

Sequence and Structural Homology

BexA exhibits significant sequence homology with ABC transporters in other bacterial species:

Protein Organism Identity/Similarity to BexA Functional Role Genetic Context
KpsT Escherichia coli 46% identity, 70% similarity ATPase for CPS export (KpsTM system) Part of kps locus
MalK E. coli Significant alignment Maltose import mal operon
HisP Salmonella typhimurium Significant alignment Histidine import his operon
OppD S. typhimurium Significant alignment Oligopeptide import opp operon
  • KpsT : The closest homolog, KpsT (from E. coli), shares 58.4% nucleotide similarity with bexA and drives CPS export via the KpsTM system. Despite divergent genetic organization (bex vs. kps loci), both systems include genes sufficient for CPS synthesis and export.
  • MalK/HisP/OppD : These importers align structurally with BexA but function in nutrient uptake, contrasting BexA’s export role.

Functional Divergence

  • Export vs. Import : BexA and KpsT are exporters of CPS, whereas MalK, HisP, and OppD are importers of small molecules (e.g., maltose, histidine). This functional divergence occurs despite shared ATPase domains and energy-dependent transport mechanisms.
  • Energy Coupling : BexA hydrolyzes ATP to power CPS translocation, analogous to KpsT. Importers like MalK use ATP hydrolysis to drive substrate uptake against concentration gradients.

Genetic and Phenotypic Variability

  • Locus Organization : The bex locus (bexABCD) in Hib is distinct from the kps locus (kpsMT) in E. coli, but both encode transmembrane (BexB/KpsM) and ATPase (BexA/KpsT) components.
  • Mutation Effects: Frameshift mutations in bexA abolish CPS export, causing avirulent phenotypes. In H. influenzae, spontaneous bexA deletions can paradoxically enhance virulence by enabling cap locus amplification and hyperencapsulation. E. coli KpsT mutations similarly disrupt CPS export but lack reported virulence trade-offs.

Diagnostic and Evolutionary Significance

  • Conservation: bexA is conserved in encapsulated H. influenzae strains, making it a key diagnostic target. Its absence correlates with nontypeable strains (NTHi).
  • Diagnostic Limitations: PCR targeting bexA may miss strains with partial deletions, necessitating complementary markers like bexB.

Q & A

Q. What is the primary function of bexA in bacterial capsule formation?

The bexA protein (24.7 kDa) is essential for exporting capsular polysaccharides (CPS) in Haemophilus influenzae type b. It functions as part of an ATP-binding cassette (ABC) transporter system, facilitating CPS translocation across the bacterial membrane. Methodologically, its role is validated through gene knockout models, where deletion of bexA abolishes CPS export, leading to loss of virulence. Functional complementation assays (e.g., reintroducing bexA via plasmids) restore CPS production, confirming its necessity .

Q. Which experimental techniques are used to study bexA’s interaction with capsular polysaccharides?

  • Site-directed mutagenesis : Targeting conserved ATP-binding motifs (e.g., Walker A/B domains) to assess ATPase activity .
  • Homology modeling : Comparing bexA’s structure to homologs like E. coli KpsT (46% amino acid identity) to infer functional domains .
  • Electrophoretic mobility shift assays (EMSAs) : Testing CPS binding affinity in vitro.
  • Bacterial complementation assays : Using CPS-deficient strains to validate functional rescue by wild-type/mutant bexA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ATPase activity of bexA across studies?

Discrepancies may arise from differences in experimental conditions (e.g., ATP concentration, pH) or protein purification methods. To address this:

  • Standardize assays : Use identical buffer systems and ATP concentrations.
  • Include positive controls : Compare activity to well-characterized ATPases (e.g., KpsT in E. coli).
  • Validate with orthogonal methods : Pair enzymatic assays with structural data (e.g., cryo-EM to visualize ATP-binding conformations) .

Q. What structural biology approaches elucidate bexA’s mechanism in CPS transport?

  • Cryo-electron microscopy (cryo-EM) : Resolve full-length bexA in complex with CPS and ATP.
  • X-ray crystallography : Determine atomic-resolution structures of isolated domains (e.g., nucleotide-binding domains).
  • Molecular dynamics simulations : Model ATP hydrolysis-driven conformational changes.
  • Cross-linking mass spectrometry : Map interaction interfaces between bexA and partner proteins (e.g., BexB) .

Q. How can researchers validate the functional importance of conserved residues in bexA?

  • Alanine scanning mutagenesis : Systematically replace conserved residues (e.g., Walker motifs) and assess CPS export in knockout strains.
  • Thermal shift assays : Measure protein stability changes to infer structural roles.
  • Co-immunoprecipitation : Test interactions with CPS or transporter components post-mutation .

Data Integration & Translational Questions

Q. How does homology between bexA and other ABC transporters inform evolutionary studies?

ProteinOrganismIdentity (%)Function
BexAH. influenzae100%CPS export
KpsTE. coli46%CPS export
BexBH. influenzae26%Transport accessory
Sequence alignments and phylogenetic analyses reveal conserved CPS export mechanisms in Gram-negative bacteria, suggesting horizontal gene transfer .

Q. What in vivo models are suitable for studying bexA’s role in pathogenesis?

  • Murine infection models : Compare virulence of wild-type vs. ΔbexA strains in systemic infections.
  • Biofilm assays : Assess CPS-dependent biofilm formation in vitro.
  • Immune evasion studies : Measure serum resistance in ΔbexA mutants lacking CPS .

Q. How can multi-omics data enhance understanding of bexA’s regulatory network?

  • Transcriptomics : Identify co-regulated genes in bexA-deficient strains.
  • Proteomics : Map interactomes using affinity purification coupled with mass spectrometry.
  • Metabolomics : Profile CPS intermediates in transport-deficient mutants. Tools like the Proteins API (EMBL-EBI) integrate structural, functional, and interaction data for hypothesis generation .

Methodological Best Practices

Q. What controls are critical for ensuring reproducibility in bexA functional assays?

  • Negative controls : Use ΔbexA strains and empty vector complementation.
  • Positive controls : Include wild-type bexA and ATPase-active mutants.
  • Technical replicates : Perform assays in triplicate to account for variability.
  • Blinded analysis : Avoid bias in data interpretation .

Q. How should researchers handle conflicting data on bexA’s interaction partners?

  • Orthogonal validation : Confirm yeast two-hybrid hits with co-IP or bacterial two-hybrid assays.
  • Context-specificity : Test interactions under physiological conditions (e.g., during infection).
  • Data sharing : Deposit raw data in repositories like PRIDE or EMDB for independent verification .

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